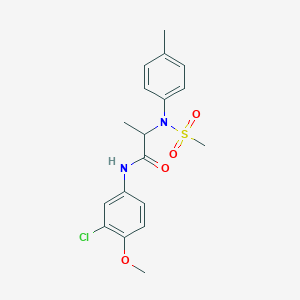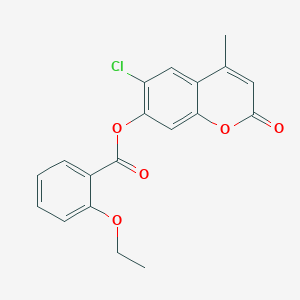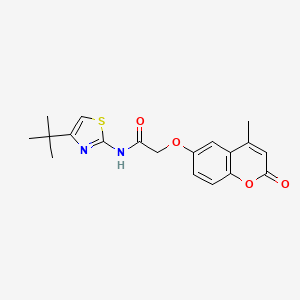![molecular formula C19H25N3O3S2 B4211772 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE](/img/structure/B4211772.png)
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE
Vue d'ensemble
Description
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE is a complex organic compound that features a combination of sulfonamide, thioether, and glycinamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2-[(4-methylphenyl)thio]ethylamine: This intermediate can be synthesized by reacting 4-methylthiophenol with 2-bromoethylamine under basic conditions.
Formation of N2-phenylglycinamide: This step involves the reaction of glycine with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling of Intermediates: The final step involves coupling the previously synthesized intermediates with dimethylaminosulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide and thioether groups with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions facilitated by its functional groups. The sulfonamide group can form hydrogen bonds with active site residues, while the thioether and glycinamide groups can participate in hydrophobic and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~-[(dimethylamino)sulfonyl]-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-phenylglycinamide: Similar structure with a chlorine atom instead of a methyl group.
N~2~-[(dimethylamino)sulfonyl]-N~1~-{2-[(4-methoxyphenyl)thio]ethyl}-N~2~-phenylglycinamide: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE is unique due to the presence of the 4-methylphenylthio group, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-16-9-11-18(12-10-16)26-14-13-20-19(23)15-22(27(24,25)21(2)3)17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFJFBGFFCLBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[5-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4211700.png)
![N-isobutyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4211701.png)
![BENZYL 2-{1-[(2-METHYLPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE](/img/structure/B4211707.png)
![N-(5-chloro-2-methoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4211718.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4211721.png)

![Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-phenylpiperazin-1-yl)methyl]triazole-4-carboxylate](/img/structure/B4211737.png)
![6-bromo-N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4211744.png)

![N-(benzenesulfonyl)-N'-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]benzenecarboximidamide](/img/structure/B4211756.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4211760.png)
![N-(4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4211780.png)

